3-(Chloromethyl)-5-ethyl-1,2-oxazole

Description

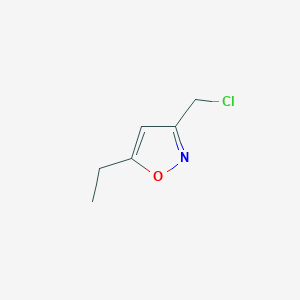

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-ethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASRUENZDOTUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558187 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122221-01-6 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-ethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Mechanistic Insights, and Derivatization Strategies of 3 Chloromethyl 5 Ethyl 1,2 Oxazole

Reactivity of the Chloromethyl Group

The primary site of reactivity in 3-(chloromethyl)-5-ethyl-1,2-oxazole is the carbon-chlorine bond of the chloromethyl substituent. The electron-withdrawing nature of the adjacent 1,2-oxazole ring enhances the electrophilicity of the methylene (B1212753) carbon, making it a prime target for nucleophilic attack. This heightened reactivity allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Nucleophilic substitution is the most characteristic reaction of this compound. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is favored for primary alkyl halides. wikipedia.org In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.org The concerted mechanism involves a single transition state where the new bond is forming as the old bond is breaking. wikipedia.org For this primary halide, an SN1 pathway, which involves a carbocation intermediate, is generally less favorable unless promoted by specific reaction conditions or solvent effects.

The electrophilic chloromethyl group readily reacts with both primary and secondary amines to form the corresponding N-substituted (5-ethyl-1,2-oxazol-3-yl)methanamines. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The base prevents the protonation of the amine nucleophile, which would render it unreactive. Similarly, alcohols can act as nucleophiles to displace the chloride, yielding ether derivatives, although the use of the corresponding alkoxide is more common to increase the reaction rate.

Table 1: Representative Nucleophilic Substitution Reactions with Amines and Alcohols

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Ammonia (B1221849) | (5-Ethyl-1,2-oxazol-3-yl)methanamine | Ethanolic ammonia, sealed vessel, heat |

| Diethylamine | N,N-Diethyl-(5-ethyl-1,2-oxazol-3-yl)methanamine | K₂CO₃, Acetonitrile (B52724), reflux |

| Methanol | 3-(Methoxymethyl)-5-ethyl-1,2-oxazole | NaH, THF, 0 °C to RT |

A classic and widely used method for ether synthesis, the Williamson ether synthesis, is applicable to this compound. masterorganicchemistry.com This reaction involves the deprotonation of an alcohol or a phenol (B47542) by a strong base to form a more potent nucleophile, the alkoxide or phenoxide ion, respectively. masterorganicchemistry.com This ion then displaces the chloride from the chloromethyl group in an SN2 reaction to form an ether. wikipedia.org Phenols, being more acidic than alcohols, can be deprotonated by weaker bases like potassium carbonate. edubirdie.com This method is highly efficient for preparing both symmetrical and asymmetrical ethers. wikipedia.org

Table 2: Examples of Williamson Ether Synthesis

| Reactant | Base | Product |

|---|---|---|

| Phenol | K₂CO₃ | 3-(Phenoxymethyl)-5-ethyl-1,2-oxazole |

| Ethanol | NaH | 3-(Ethoxymethyl)-5-ethyl-1,2-oxazole |

| 4-Nitrophenol | Cs₂CO₃ | 3-((4-Nitrophenoxy)methyl)-5-ethyl-1,2-oxazole |

Tertiary amines can react with this compound to form quaternary ammonium (B1175870) salts. In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the displaced chloride as the counter-ion. These reactions, often referred to as quaternization or Menshutkin reactions, typically proceed readily, sometimes just by mixing the reactants, although heating in a suitable solvent like acetonitrile or DMF can accelerate the process. Quaternary ammonium compounds have a permanent positive charge on the nitrogen atom, making them useful in various applications, including as phase-transfer catalysts and antimicrobial agents.

Elimination Reactions

While nucleophilic substitution is the dominant pathway for primary alkyl halides like this compound, elimination reactions (E2) can become competitive under certain conditions. An E2 reaction would involve the abstraction of a proton from the methylene group by a strong, sterically hindered base, with the simultaneous departure of the chloride leaving group, to form an exocyclic double bond. However, due to the lack of acidic protons on an adjacent carbon within a flexible chain, standard elimination pathways are not a primary feature of this compound's reactivity. The protons on the methylene group are not sufficiently acidic for easy abstraction, and the stability of the potential alkene product is not high. Therefore, substitution reactions are overwhelmingly favored over elimination.

Role as a Chloromethylating Agent for Other Organic Substrates

While this compound is typically used as an alkylating agent to introduce the (5-ethyl-1,2-oxazol-3-yl)methyl group, the term "chloromethylating agent" usually refers to reagents that introduce a -CH₂Cl group onto a substrate. In principle, under Friedel-Crafts-type conditions, it could potentially act as a source for the (5-ethyl-1,2-oxazol-3-yl)methyl cation, which could then alkylate an aromatic ring. However, this is not a typical or efficient use of this compound. Its primary role in synthesis is as an electrophile in substitution reactions, where the entire (5-ethyl-1,2-oxazol-3-yl)methyl moiety is transferred to a nucleophile.

Interactions with C-H Bonds for Functionalization

While direct C-H functionalization of the oxazole (B20620) ring itself is a known strategy in heterocyclic chemistry, the focus with this compound often lies in leveraging the reactivity of its substituents to engage in C-H activation reactions. The chloromethyl group can be converted into other functionalities that then direct or participate in C-H functionalization of adjacent or linked molecular scaffolds.

For instance, the chloromethyl group can be transformed into a directing group for metal-catalyzed C-H activation. This approach is prevalent in the functionalization of fused heterocyclic systems. In such reactions, a palladium catalyst, for example, might coordinate to a nitrogen atom of the oxazole and a suitably modified substituent at the 3-position, facilitating the regioselective activation of a C-H bond on an appended aromatic or aliphatic moiety. This strategy allows for the construction of carbon-carbon or carbon-heteroatom bonds at positions that would be otherwise difficult to functionalize. The efficiency and regioselectivity of these reactions are highly dependent on the nature of the catalyst, the directing group, and the reaction conditions.

Reactivity of the Oxazole Ring System

The 1,2-oxazole ring in this compound exhibits a distinct reactivity profile shaped by the presence of both oxygen and nitrogen heteroatoms.

The 1,2-oxazole ring is generally considered an electron-deficient aromatic system, which deactivates it towards classical electrophilic aromatic substitution reactions. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it less susceptible to attack by electrophiles. The substitution pattern on the ring, including the electron-withdrawing chloromethyl group at position 3 and the electron-donating ethyl group at position 5, further influences the regioselectivity of any potential electrophilic attack. While challenging, under forcing conditions or with highly reactive electrophiles, substitution might occur, with the directing effects of the existing substituents and the inherent electronic properties of the ring guiding the position of substitution.

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the synthesis of highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net The diene character of the oxazole ring allows it to react with various dienophiles, including alkenes and alkynes, in [4+2] cycloaddition reactions. researchgate.net These reactions can be either intermolecular or intramolecular. researchgate.netthieme-connect.com The intramolecular variant has proven particularly valuable in the total synthesis of complex natural products. thieme-connect.com

The reactivity of the oxazole in a Diels-Alder reaction can be enhanced by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom. nih.govacs.org This activation lowers the energy barrier for the cycloaddition. The initial cycloadduct often undergoes a retro-Diels-Alder reaction to generate a more stable aromatic product. acs.org For this compound, the substituents at the 3- and 5-positions would influence the electronics and sterics of the cycloaddition, potentially directing the regiochemical outcome of the reaction.

The 1,2-oxazole ring can undergo various isomerization and rearrangement reactions, often promoted by thermal or photochemical conditions. One of the well-documented rearrangements of the isoxazole (B147169) ring is the conversion to an oxazole. Depending on the substitution pattern, other rearrangements can lead to the formation of different heterocyclic systems. For this compound, specific isomerization pathways would be influenced by the electronic nature of the chloromethyl and ethyl groups.

Derivatization and Functionalization Strategies

The presence of the chloromethyl group at the 3-position is a key feature of this compound, providing a primary site for derivatization.

The chloromethyl group is a versatile handle for introducing a wide range of functional groups and for building molecular complexity. It is highly susceptible to nucleophilic substitution reactions, allowing for the displacement of the chloride ion by a variety of nucleophiles. This reactivity is a cornerstone for creating diverse molecular scaffolds. nih.gov

Common transformations of the chloromethyl group include:

Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols (or their corresponding salts) leads to the formation of ethers and thioethers, respectively. These reactions are typically carried out in the presence of a base.

Amine Synthesis: Displacement of the chloride by amines or ammonia provides access to primary, secondary, and tertiary amines.

Azide (B81097) and Cyanide Introduction: Reaction with sodium azide or sodium cyanide introduces the azide and cyano functionalities, which can be further elaborated into other nitrogen-containing groups or carboxylic acid derivatives.

Carbon-Carbon Bond Formation: The chloromethyl group can participate in reactions with carbon nucleophiles, such as Grignard reagents or enolates, to form new carbon-carbon bonds.

These derivatization strategies at the chloromethyl group are fundamental for the construction of libraries of compounds based on the this compound scaffold, which is a common practice in medicinal chemistry and drug discovery. nih.gov

Table of Derivatization Reactions at the Chloromethyl Group

| Nucleophile | Product Functional Group |

|---|---|

| R-OH / R-O⁻ | Ether (R-O-CH₂-) |

| R-SH / R-S⁻ | Thioether (R-S-CH₂-) |

| R₂NH | Tertiary Amine (R₂N-CH₂-) |

| N₃⁻ | Azide (N₃-CH₂-) |

Functionalization of the Ethyl Group

While direct experimental studies on the functionalization of the ethyl group of this compound are not extensively documented in publicly available research, the reactivity of alkyl substituents on heterocyclic rings is a well-established area of organic chemistry. Based on general principles, the ethyl group at the C5 position of the isoxazole ring is expected to undergo reactions typical of alkylarenes, albeit influenced by the electronic nature of the 1,2-oxazole ring.

The isoxazole ring is considered an electron-withdrawing heterocycle, which can influence the reactivity of the adjacent ethyl group. The primary modes of functionalization would likely involve reactions at the benzylic-like position (the α-carbon of the ethyl group).

Potential Functionalization Reactions:

Free-Radical Halogenation: The α-protons of the ethyl group are susceptible to free-radical substitution. Under UV irradiation or in the presence of a radical initiator like N-bromosuccinimide (NBS), selective halogenation could be achieved. This would introduce a bromine atom at the α-position, creating a new reactive handle for further derivatization, such as nucleophilic substitution or elimination reactions.

Oxidation: Oxidation of the ethyl group could lead to various functional groups depending on the reagents and reaction conditions. Mild oxidation might yield the corresponding 1-(5-(3-(chloromethyl)-1,2-oxazol-5-yl))ethan-1-ol, while stronger oxidizing agents could potentially lead to the formation of a ketone, 1-(3-(chloromethyl)-1,2-oxazol-5-yl)ethan-1-one, or even cleave the ethyl group to a carboxylic acid under harsh conditions.

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to avoid competing reactions at the sensitive oxazole ring or the reactive chloromethyl group.

Selective Reactions at Different Positions of the Oxazole Ring

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle with a unique reactivity pattern stemming from the N-O bond and the arrangement of carbon and nitrogen atoms. While the most prominent reactive site in this compound is the chloromethyl group, selective reactions at the ring itself are plausible under specific conditions.

Electrophilic Substitution: The isoxazole ring is generally considered electron-deficient and thus relatively unreactive towards electrophilic aromatic substitution compared to benzene. When such reactions do occur, the regioselectivity is dictated by the directing effects of the existing substituents. For 3,5-disubstituted isoxazoles, the C4 position is the most likely site for electrophilic attack, such as nitration, sulfonation, or halogenation, provided that activating conditions are employed.

Metallation and Subsequent Functionalization: Directed ortho-metallation is a powerful tool for the functionalization of heterocyclic rings. In the case of this compound, deprotonation at the C4 position by a strong base like n-butyllithium or lithium diisopropylamide (LDA) could be possible. The resulting lithiated species can then react with a variety of electrophiles to introduce new substituents at the C4 position. The success of this approach would depend on the relative acidity of the C4 proton versus the protons on the chloromethyl and ethyl groups.

Ring-Opening Reactions: The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, leading to ring-opening reactions. researchgate.net This can be a useful strategy for the synthesis of other functionalized molecules. For instance, reductive cleavage of the N-O bond, often with reagents like Raney nickel or other catalytic hydrogenation methods, can lead to the formation of β-aminoenones. The specific outcome would be highly dependent on the substrate and the reaction conditions. Electrophilic activation, for example with a fluorinating agent, can also induce ring-opening. researchgate.net

Formation of Conjugates and Hybrid Molecules

The concept of creating conjugates and hybrid molecules involves covalently linking two or more distinct molecular entities to generate a new molecule with potentially enhanced or novel properties. This compound is a valuable building block for this purpose, primarily due to the high reactivity of its chloromethyl group.

The chloromethyl group at the C3 position serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions (SN2). This allows for the straightforward attachment of a wide array of molecules containing nucleophilic functional groups.

Strategies for Conjugate Formation:

Alkylation of Nucleophiles: A diverse range of nucleophiles can be alkylated by this compound to form stable conjugates. This includes:

O-Alkylation: Reaction with alcohols or phenols in the presence of a base leads to the formation of ether linkages.

N-Alkylation: Primary and secondary amines, as well as the nitrogen atoms in heterocyclic systems (e.g., imidazoles, triazoles), can be alkylated to form C-N bonds.

S-Alkylation: Thiols react readily to form thioether linkages.

C-Alkylation: Carbanions or other carbon-based nucleophiles can also be used, though this is less common.

This versatility allows for the conjugation of the this compound moiety to various pharmacophores, biomolecules, or functional materials. Molecular hybridization is a powerful strategy in drug design to combine the features of different bioactive molecules into a single entity, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties. The synthesis of hybrid molecules often involves linking different heterocyclic systems. For instance, the isoxazole core could be linked to other rings like triazoles, pyrroles, or quinolines.

Table of Potential Conjugation Reactions:

| Nucleophile Type | Example Nucleophile | Linkage Formed | Product Class |

| Oxygen | Phenol | Ether | Aryl ether conjugate |

| Nitrogen | Piperidine | Amine | N-alkylated amine conjugate |

| Sulfur | Thiophenol | Thioether | Thioether conjugate |

| Heterocycle | 1,2,3-Triazole | N-Alkylation | N-alkylated triazole conjugate |

These derivatization strategies highlight the utility of this compound as a versatile scaffold in medicinal chemistry and materials science for the construction of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation of 3 Chloromethyl 5 Ethyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environments

Detailed ¹H NMR spectral data, including chemical shifts, multiplicity, and coupling constants for the protons within 3-(Chloromethyl)-5-ethyl-1,2-oxazole, are not available in published literature. Such data would be essential to confirm the arrangement of protons in the ethyl and chloromethyl groups, as well as the proton on the oxazole (B20620) ring.

¹³C NMR for Carbon Skeleton Analysis

Similarly, ¹³C NMR data, which is used to identify the carbon framework of a molecule, has not been reported for this compound. This information would be vital for confirming the number and types of carbon atoms, including those in the oxazole ring, the ethyl substituent, and the chloromethyl group.

¹⁹F NMR for Fluorinated Analogs (if present)

There is no indication in the available literature of the synthesis or study of fluorinated analogs of this compound. Consequently, no ¹⁹F NMR data exists for this compound.

Mechanistic Studies via NMR

No mechanistic studies employing NMR spectroscopy to investigate the formation or reactions of this compound have been found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and confirm its elemental formula, is not available in the searched scientific databases and literature.

Fragmentation Patterns and Structural Information

Mass spectrometry provides critical insights into the molecular weight and structural features of this compound through the analysis of its fragmentation patterns under electron impact (EI) or other ionization methods. The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₆H₈ClNO, monoisotopic mass: 145.03 Da). A characteristic feature in the mass spectrum would be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). mdpi.com

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound are predicted to involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the heteroatoms in the ring or the C-Cl bond is a common pathway. Loss of the chlorine radical (•Cl) would yield a fragment at m/z 110.

Loss of the Chloromethyl Radical: Cleavage of the bond between the oxazole ring and the chloromethyl group can result in the loss of a •CH₂Cl radical, leading to a fragment ion at m/z 96.

Loss of the Ethyl Group: Cleavage of the bond between the oxazole ring and the ethyl group can occur, resulting in the loss of an ethyl radical (•C₂H₅) to produce a fragment at m/z 116.

Ring Cleavage: The isoxazole (B147169) ring itself can undergo cleavage. A common fragmentation pattern for isoxazoles involves the breaking of the N-O bond, followed by a series of rearrangements and further fragmentation, leading to smaller, stable ions.

These fragmentation pathways help to confirm the presence and connectivity of the chloromethyl and ethyl substituents on the isoxazole core.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 145/147 | [M]⁺ | [C₆H₈ClNO]⁺ | Molecular ion peak and its isotope peak, confirming the presence of one chlorine atom. |

| 116/118 | [M - C₂H₅]⁺ | [C₄H₃ClNO]⁺ | Loss of the ethyl group from the molecular ion. |

| 110 | [M - Cl]⁺ | [C₆H₈NO]⁺ | Loss of a chlorine radical from the molecular ion. |

| 96 | [M - CH₂Cl]⁺ | [C₅H₆NO]⁺ | Loss of the chloromethyl radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would display absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups and their expected characteristic absorption bands are:

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl and chloromethyl substituents would appear in the region of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which are expected to show characteristic stretching vibrations in the fingerprint region, typically between 1400 and 1650 cm⁻¹. ekb.eg

Ring Stretching (C-O, C-N): The stretching vibrations of the C-O and C-N single bonds within the isoxazole ring typically occur in the 1000-1300 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond in the chloromethyl group is expected to produce a strong absorption band in the lower wavenumber region of the fingerprint area, generally between 600 and 800 cm⁻¹.

Analysis of these bands allows for the confirmation of the core isoxazole structure and the attached alkyl and chloromethyl functional groups. mdpi.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-3000 | C-H Stretch | Ethyl and Chloromethyl groups |

| 1400-1650 | C=N and C=C Stretch | Isoxazole Ring |

| 1000-1300 | C-O and C-N Stretch | Isoxazole Ring |

| 600-800 | C-Cl Stretch | Chloromethyl group |

X-ray Crystallography for Solid-State Structure Determination

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule, confirming the geometry of the 1,2-oxazole ring and the spatial orientation of its substituents. nih.gov Furthermore, it would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. nih.gov This information is crucial for understanding the compound's physical properties and its interactions in a biological context.

Data obtained from an X-ray crystallographic analysis would typically be presented as follows.

Table 3: Illustrative Parameters from X-ray Crystallographic Analysis

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å; α = 90°, β = 105°, γ = 90° |

| Z | The number of molecules per unit cell. | 4 |

| Key Bond Lengths | The distances between specific atoms (e.g., C-Cl, N-O). | C-Cl: ~1.78 Å; N-O: ~1.42 Å |

| Key Bond Angles | The angles between three connected atoms (e.g., C-C-Cl). | C-C-Cl: ~110° |

Computational Chemistry and Theoretical Investigations of Oxazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the structural and electronic properties of organic molecules, including oxazole (B20620) derivatives. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional methods, often used with basis sets like 6-311G++(d,p) for reliable predictions. irjweb.comsmolecule.com

Geometry Optimization and Molecular Structures

The optimized geometric parameters for a representative substituted oxazole are presented in the table below, calculated at the B3LYP/6-311G++(d,p) level of theory.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) |

| C2-O1 | 1.365 | C2-O1-C5 |

| C2-N3 | 1.309 | O1-C2-N3 |

| N3-C4 | 1.389 | C2-N3-C4 |

| C4-C5 | 1.358 | N3-C4-C5 |

| C5-O1 | 1.372 | C4-C5-O1 |

Electronic Structure Analysis (Molecular Electrostatic Potential, Charge Distribution)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For an oxazole derivative, the MEP would typically show the most negative potential around the nitrogen and oxygen atoms of the ring, indicating their role as the primary sites for electrophilic attack and hydrogen bonding. researchgate.net The chloromethyl group, being electron-withdrawing, would create a region of positive potential, making the adjacent carbon atom susceptible to nucleophilic attack. smolecule.com The distribution of electron density is crucial in understanding the molecule's interactions and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Bandgap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) is related to its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the energy bandgap (ΔE = ELUMO - EHOMO), is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For substituted oxazoles, the nature of the substituents significantly influences the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. researchgate.net

Below is a table of representative FMO data for a substituted oxazole, calculated using DFT.

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Bandgap (ΔE) | 5.62 |

Quantum Chemical Calculations

Quantum chemical calculations provide a quantitative understanding of a molecule's thermodynamic properties and chemical reactivity. These calculations are based on the principles of quantum mechanics and can be used to derive a variety of molecular descriptors.

Thermodynamic Parameter Determination

Theoretical calculations can be used to determine various thermodynamic parameters, such as the heat of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of a molecule and the feasibility of chemical reactions. For oxazole derivatives, these calculations can help in predicting their relative stabilities and reaction equilibria.

Chemical Reactivity Descriptors (Dipole Moment, Hardness, Electrophilicity, Nucleophilicity)

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the chemical reactivity of a molecule. irjweb.commaterialsciencejournal.org

Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released when an electron is added to the molecule.

Chemical Hardness (η): Calculated as η = (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the ease of electron transfer.

Electronegativity (χ): Calculated as χ = (I + A) / 2, it is a measure of the molecule's ability to attract electrons.

Electrophilicity Index (ω): Defined as ω = χ² / (2η), it quantifies the electrophilic power of a molecule. irjweb.com

Nucleophilicity Index (Nu): While several scales exist, it is generally related to the HOMO energy.

The following table presents calculated values for these chemical reactivity descriptors for a representative substituted oxazole.

| Descriptor | Value |

| Dipole Moment (µ) | 2.5 D |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.23 eV |

| Chemical Hardness (η) | 2.81 eV |

| Chemical Softness (S) | 0.356 eV⁻¹ |

| Electronegativity (χ) | 4.04 eV |

| Electrophilicity Index (ω) | 2.91 eV |

These theoretical investigations provide a comprehensive understanding of the chemical nature of oxazole systems, guiding further experimental studies and the design of new molecules with desired properties.

Aromaticity Studies of Oxazole Ring Systems

The concept of aromaticity, originally associated with benzene, has been extended to heterocyclic systems like 1,2-oxazole to explain their stability and reactivity. Computational chemistry provides powerful tools to quantify the aromatic character of these rings through various indices.

Several indices are employed to evaluate the aromaticity of oxazole and its derivatives, each focusing on different aspects of this property, such as energetic stability, geometric features, and magnetic properties.

Aromatic Stabilization Energy (ASE): ASE is an energetic criterion that quantifies the stabilization energy of a cyclic conjugated system compared to a hypothetical, non-aromatic reference compound. For azoles, ASE values have been investigated to understand their stability relative to other heterocycles. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. nih.gov It is calculated from the bond lengths within the ring, with a value of 1 indicating a fully aromatic system (like benzene) and values less than 1 indicating decreased aromaticity. nih.gov Due to the presence of heteroatoms, standard HOMA parameters can be problematic for heterocycles, leading to the development of new parametrizations. researchgate.net One such development is the HOMHED (Harmonic Oscillator Model for Heterocycles with π-electrons and/or n-electron delocalization), which uses experimental data from electron diffraction and X-ray for reference molecules to better suit heteroatomic systems. researchgate.net

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. scilit.com It is calculated as the negative of the magnetic shielding computed at a ring's center or above the ring plane. researchgate.net Aromatic systems sustain a diatropic ring current under an external magnetic field, leading to strong shielding and, consequently, a negative NICS value. uu.nl Conversely, anti-aromatic systems have positive NICS values. This index is widely used because it can provide information about the aromaticity of individual rings within a larger molecule. uu.nlresearchgate.net

Studies on azoles have shown that these different indices can sometimes provide contrasting views of aromaticity. researchgate.net For instance, aza-substitution at certain positions can decrease classical aromaticity as measured by HOMA but increase magnetic aromaticity according to NICS. researchgate.net This highlights that these indices measure different facets of the complex property of aromaticity. researchgate.net

| Aromaticity Index | Basis of Measurement | Indication of Aromaticity |

|---|---|---|

| ASE (Aromatic Stabilisation Energy) | Energetic stability compared to an acyclic reference. researchgate.net | Higher stabilization energy. |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric - deviation of bond lengths from an ideal value. nih.gov | Value approaches 1. nih.gov |

| NICS (Nucleus-Independent Chemical Shift) | Magnetic - shielding at the ring's center. researchgate.netscilit.com | Large negative value. uu.nl |

Theoretical investigations using density functional theory (DFT) have shown that the type and position of substituents significantly affect the aromaticity of the oxazole ring. scilit.comresearchgate.net The introduction of a second heteroatom (nitrogen) to form the 1,3-azole ring already decreases the aromaticity compared to parent five-membered rings like furan (B31954) or pyrrole. scilit.comresearchgate.netsciforum.net

Computational studies reveal that this decreased aromaticity can be partially regained by attaching strong electron-withdrawing groups, such as a nitro group (NO₂) or a fluorine atom (F). scilit.comresearchgate.net The position of this substitution is critical. NICS calculations have demonstrated that the most effective position to enhance the aromaticity of the 1,3-oxazole ring is at position 4. scilit.comresearchgate.net This is attributed to the substituent being closest to the pyridine-like nitrogen atom, influencing the electron delocalization within the ring. sciforum.net Conversely, substituting an electron-donating group like an amino (NH₂) group can further decrease the aromaticity of the ring. sciforum.net

The effect of these substituents can be rationalized by their influence on the π-electron delocalization. Electron-withdrawing groups can pull electron density, which in some positions enhances the cyclic delocalization, leading to a more negative NICS value and thus higher aromaticity. sciforum.net

| Substituent Type | General Effect on Aromaticity | Most Effective Position for Enhancement |

|---|---|---|

| Electron-Withdrawing (e.g., NO₂, F) | Increases aromaticity. scilit.comresearchgate.net | Position 4. scilit.comresearchgate.net |

| Electron-Donating (e.g., NH₂) | Decreases aromaticity. sciforum.net | N/A |

Mechanistic Computational Studies of Oxazole Reactions

Computational studies are instrumental in elucidating the detailed molecular mechanisms of reactions involving the 1,2-oxazole ring. These theoretical analyses provide insights into reaction pathways, transition states, and the factors controlling selectivity.

One key reaction is the formation of the 1,2-oxazole ring itself. A plausible mechanism for the synthesis of 1,2-oxazoles from β-enamino ketoesters and hydroxylamine (B1172632) has been investigated. nih.gov The proposed pathway involves an initial reaction to form an intermediate (A), which then eliminates dimethylamine (B145610) to yield a second intermediate (B). This is followed by an intramolecular cyclization (forming intermediate C) and subsequent dehydration to generate the final 1,2-oxazole product. nih.gov

Another area of focus is the [3+2] cycloaddition (32CA) reaction, a common method for synthesizing five-membered heterocycles. A computational study on the 32CA reaction between nitrile N-oxide and substituted alkenes to form 3-nitro-2-isoxazolines (a derivative of 1,2-oxazole) was conducted using Molecular Electron Density Theory (MEDT). mdpi.com The analysis revealed that the reaction follows a polar, one-step, asynchronous mechanism. mdpi.com Interestingly, the study concluded that the regioselectivity of the reaction is governed by steric effects rather than local electrophile/nucleophile interactions. mdpi.com

Furthermore, computational methods have been applied to understand novel synthetic strategies. For instance, the mechanism of a catalyst-free strategy combining photochemical and electrochemical activation to synthesize oxazoles was investigated. acs.org Density functional theory (DFT) calculations were crucial in proposing a plausible mechanism. acs.org This mechanism involves the photoexcitation of a starting material, which then undergoes cycloaddition to form an intermediate. This intermediate is subsequently oxidized electrochemically to a highly electrophilic radical cation, which facilitates a nucleophilic attack, cyclization, and rearrangement to yield the final oxazole product. acs.org

Challenges and Specific Considerations for 1,2-Oxazole Theoretical Studies

Theoretical and computational studies of 1,2-oxazole systems, while highly informative, come with specific challenges and require careful consideration of the methodologies employed.

Furthermore, the standard parameters used in computational models may not be perfectly suited for heterocycles. The development of the HOMHED index, a re-parameterization of HOMA specifically for heterocyclic systems, underscores the challenge of applying general models to these specific structures. researchgate.net The presence of heteroatoms with different electronegativities and sizes compared to carbon requires carefully chosen theoretical methods to accurately model bond lengths and electron distribution. sciforum.net

The choice of computational method, including the level of theory and the basis set, can significantly impact the results. Studies on oxazole-water complexes have shown that different structures may be identified depending on the computational approach, with some minima on the potential energy surface being found only with specific methods. digitellinc.com This sensitivity requires researchers to validate their chosen computational level to ensure it is appropriate for the system and property being investigated.

Finally, accurately modeling complex reaction mechanisms, such as those involving photochemical or electrochemical steps, requires advanced and specialized computational approaches. acs.org Standard DFT calculations might need to be augmented with other analyses, like voltammetric and spectroscopic data, to build a complete and accurate mechanistic picture. acs.org The study of cycloaddition reactions has also benefited from specific theoretical frameworks like MEDT to correctly interpret the reaction's polar nature. mdpi.com

Synthetic Applications As a Chemical Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of the stable isoxazole (B147169) ring and the reactive chloromethyl handle makes 3-(Chloromethyl)-5-ethyl-1,2-oxazole an important precursor for synthesizing intricate organic structures.

The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry, as these scaffolds are present in numerous pharmacologically active compounds. mdpi.comdoaj.org Isoxazoles, in particular, are key components in a variety of fused therapeutic agents. mdpi.comdoaj.org Building blocks like this compound are instrumental in strategies aimed at constructing polyheterocyclic molecules, such as isoxazole-fused quinazoline (B50416) alkaloids. nih.gov

The primary synthetic route involves utilizing the chloromethyl group as an electrophilic site. This group can react with a nucleophile present on another heterocyclic ring in an intermolecular fashion, linking the two systems. A subsequent intramolecular cyclization reaction can then form a new fused ring. For example, the nitrogen atom of an amine or the sulfur atom of a thiol on an adjacent ring can displace the chloride to initiate the formation of complex polyheterocyclic structures. Methodologies such as 1,3-dipolar cycloadditions are also commonly employed to create fused isoxazole frameworks. mdpi.com

The distinct reactivity of the chloromethyl group allows it to be addressed selectively in sequential organic transformations. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This reaction is often the initial step in a multi-step synthesis.

Research on analogous 3-(chloromethyl)-5-arylisoxazoles demonstrates this principle. The chlorine atom can be readily displaced by a variety of nucleophiles, including phenoxides, thiolates, and amines, to yield ethers, thioethers, and secondary amines, respectively. researchgate.net This initial substitution provides a foundation for subsequent reactions. For instance, a related hydroxymethyl isoxazole, formed by the hydrolysis of the chloromethyl group, can be oxidized to the corresponding aldehyde. nih.gov This aldehyde can then undergo a host of further transformations, such as Wittig reactions or reductive aminations, to build molecular complexity in a stepwise manner. This sequential approach, where one part of the molecule is modified at a time, is fundamental in the controlled synthesis of complex target molecules.

Utility in Target-Oriented Synthesis

In target-oriented synthesis, the goal is to create a specific molecule, often one with potential therapeutic value. The isoxazole scaffold is a well-established pharmacophore, and this compound is an ideal starting material for this purpose.

The isoxazole ring is a core structural motif in many compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. igi-global.commdpi.com As such, it is considered a "privileged scaffold" in drug discovery. The synthesis of novel chemical entities often involves the functionalization of this core.

Starting with this compound, chemists can introduce a wide array of substituents through nucleophilic substitution at the chloromethyl position. By reacting the parent compound with different nucleophiles, a diverse collection of new derivatives can be generated. These novel molecules can then be screened for biological activity, with the goal of identifying new lead compounds for drug development. For example, the synthesis of novel 2,4,5-trisubstituted oxazole (B20620) derivatives has led to the discovery of compounds with significant antiproliferative activity against various cancer cell lines. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloromethyl-Isoxazole Core This table illustrates the types of transformations possible on chloromethyl-isoxazole building blocks to generate novel chemical entities, based on reactivity demonstrated by analogous compounds. researchgate.net

| Reactant | Nucleophile | Reagent/Conditions | Product Type |

| 3-(Chloromethyl)-5-aryl-1,2-oxazole | Phenol (B47542) | Williamson Ether Synthesis | 3-(Aryloxymethyl)-5-aryl-1,2-oxazole |

| 3-(Chloromethyl)-5-aryl-1,2-oxazole | Sodium Methoxide | Methanol | 3-(Methoxymethyl)-5-aryl-1,2-oxazole |

| 3-(Chloromethyl)-5-aryl-1,2-oxazole | Sodium Phenylthiolate | Methanol | 3-(Phenylthiomethyl)-5-aryl-1,2-oxazole |

| 3-(Chloromethyl)-5-aryl-1,2-oxazole | Morpholine | Methanol | 4-[(5-Aryl-1,2-oxazol-3-yl)methyl]morpholine |

In modern drug discovery, high-throughput screening of large collections of compounds against biological targets is a common strategy. To facilitate this, libraries of related but structurally diverse molecules are synthesized. The compound this compound is an excellent building block for creating such libraries.

Its utility stems from the reactive chloromethyl group, which serves as a convenient anchor point for diversification. In a process known as parallel synthesis, the core building block can be reacted with a large set of diverse reactants (e.g., a collection of different amines or thiols) in separate reaction vessels. This approach allows for the rapid and efficient generation of a large library of unique compounds, all sharing the same 5-ethyl-1,2-oxazole core but differing in the substituent attached to the methylene (B1212753) bridge. These libraries are then used in screening assays to identify compounds with desired biological activities. The use of oxazole derivatives as versatile scaffolds is a recognized strategy in combinatorial chemistry. cbccollege.in

Ligand Design in Metal Catalysis

Heterocyclic compounds, particularly those containing nitrogen atoms, are widely used as ligands in transition metal catalysis. The nitrogen atom of the isoxazole ring in this compound can act as a Lewis base, coordinating to a metal center. This allows the isoxazole moiety to be incorporated into ligand structures for various catalytic applications.

Research has shown that ligands containing oxazole and dihydro-oxazole motifs can be used to synthesize vanadium complexes that are active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com The electronic properties and steric bulk of the ligand have a significant impact on the catalyst's performance and the properties of the resulting polymer. mdpi.com

The this compound scaffold can be elaborated to create more complex multidentate ligands. For example, substitution of the chloride with a nucleophile containing another donor atom (such as a pyridine (B92270) or an amine) can produce a bidentate ligand capable of chelating to a metal center. The ability to easily modify the structure via the chloromethyl group allows for the fine-tuning of the ligand's steric and electronic properties to optimize the performance of the resulting metal catalyst.

Table 2: Performance of Vanadium Catalysts with Oxazole-Based Ligands in Ethylene Polymerization This table presents data on the catalytic activity of vanadium complexes with related oxazole-based ligands, demonstrating their utility in metal catalysis. mdpi.com

| Catalyst | Ligand Structure | Activity (kg PE / (mol V * h)) |

| L1-V | Methyl 2-methyl-1,3-oxazole-5-carboxylate derived | 3500 |

| L2-V | Methyl 2-methyl-1,3-oxazole-5-carboxylate derived | 2200 |

| L3-V | 5-Methyl-1,3-oxazole-5-carboxylate derived | 4800 |

Applications in Related Fields

While specific documented applications of this compound are not extensively reported in publicly available scientific literature, the structural motifs it contains are of significant interest in agrochemical and materials science research. The isoxazole core is a well-established pharmacophore in the design of biologically active compounds, and heterocyclic structures are integral to the development of advanced materials.

The isoxazole ring is a prominent feature in a number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. The reactivity of the chloromethyl group in analogues of this compound allows for its use as a building block to construct a variety of agrochemically active molecules. For instance, the chloromethyl group can be displaced by various nucleophiles, such as thiols, phenols, and amines, to introduce new functionalities and build larger molecular frameworks.

Although direct evidence of this compound in the synthesis of specific commercial agrochemicals is limited in the available literature, the general class of chloromethyl isoxazoles serves as important intermediates. For example, related structures are utilized in the synthesis of complex heterocyclic systems that exhibit fungicidal or insecticidal properties. The ethyl group at the 5-position can influence the lipophilicity and steric profile of the final molecule, which are critical parameters for its biological activity and transport within the target organism.

Research in the field has demonstrated that derivatives of isoxazole can act as potent inhibitors of enzymes essential for fungal or insect survival. The synthesis of novel agrochemicals often involves the exploration of various substituted heterocyclic intermediates, and a compound like this compound would be a logical candidate for such exploratory synthesis programs aimed at discovering new active ingredients.

| Potential Agrochemical Application | Role of this compound | Key Reaction Type |

| Fungicide Synthesis | Intermediate for building larger fungicidal molecules. | Nucleophilic Substitution |

| Insecticide Synthesis | Scaffold for constructing insecticidally active compounds. | Nucleophilic Substitution |

| Herbicide Synthesis | Building block for novel herbicidal structures. | Nucleophilic Substitution |

In the realm of materials science, heterocyclic compounds are of growing importance, particularly in the development of organic materials for electronic and optoelectronic applications such as organic light-emitting diodes (OLEDs). The isoxazole ring, being an electron-deficient system, can be incorporated into larger conjugated molecules to tune their electronic properties.

While there is no specific mention of this compound in the context of optoelectronic devices in the reviewed literature, the general strategy of using functionalized heterocycles as building blocks is well-established. The chloromethyl group could, in principle, be used to attach the isoxazole unit to a polymer backbone or to another chromophore, thereby creating novel materials with tailored photophysical properties.

The development of new materials for OLEDs often involves the synthesis and screening of a wide array of organic molecules. The goal is to find compounds with high quantum yields, good charge transport properties, and long operational stability. The isoxazole moiety can contribute to the thermal and chemical stability of a material, while the ethyl group can enhance solubility and processability. Although direct applications of this compound in this field are not documented, its potential as a synthon for more complex organic electronic materials remains a possibility for future research.

| Potential Materials Science Application | Role of this compound | Potential Property Contribution |

| Organic Light-Emitting Diodes (OLEDs) | Building block for host or emitter materials. | Electron-deficient unit, thermal stability. |

| Organic Semiconductors | Intermediate for synthesis of conjugated molecules. | Tuning of electronic properties. |

Future Research Trajectories and Innovations

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-(Chloromethyl)-5-ethyl-1,2-oxazole will likely pivot towards green and sustainable chemistry principles. rsc.orgrsc.org Traditional synthetic methods for isoxazole (B147169) derivatives can involve harsh conditions or hazardous reagents. rsc.org Consequently, research is anticipated to focus on minimizing environmental impact and enhancing efficiency.

Key areas for development include:

One-Pot Multicomponent Reactions: Designing a convergent synthesis where the isoxazole ring is constructed from three or more simple precursors in a single step. This approach improves atom economy and reduces waste by minimizing intermediate isolation and purification steps.

Biocatalysis: Employing enzymes to catalyze the formation of the isoxazole ring or its precursors. Biocatalysis offers high selectivity under mild, aqueous conditions, representing a significant step towards environmentally benign processes.

Energy-Efficient Methodologies: The use of microwave irradiation or sonochemistry could dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com These techniques often lead to higher yields and cleaner reaction profiles.

Sustainable Solvents and Catalysts: Future routes will likely explore the use of biodegradable solvents, such as ionic liquids or deep eutectic solvents, and recyclable, non-toxic catalysts to replace traditional volatile organic compounds and heavy metals.

| Synthetic Strategy | Key Advantages | Research Focus |

|---|---|---|

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Discovery of novel reaction pathways and catalyst systems. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for specific isoxazole synthesis. |

| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction rates, increased yields, energy efficiency. | Optimization of reaction parameters and scalability. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, integration of synthesis and purification. | Development of continuous-flow reactors and processes for isoxazole derivatives. |

Exploration of Undiscovered Reactivity Patterns

The unique combination of a reactive chloromethyl group and a heteroaromatic isoxazole ring in this compound suggests a rich and largely unexplored reactivity landscape. Future research will aim to move beyond simple nucleophilic substitution at the chloromethyl position to uncover more complex and synthetically valuable transformations.

Potential areas of exploration include:

Advanced Cross-Coupling Reactions: While the chloromethyl group is a classic electrophile, its use in modern palladium- or nickel-catalyzed cross-coupling reactions to form C(sp³)–C(sp²) or C(sp³)–C(sp) bonds is an area ripe for investigation. This could enable the direct connection of the -CH2- moiety to various aryl, heteroaryl, or alkynyl groups.

C-H Functionalization: Direct functionalization of the C4-hydrogen on the isoxazole ring via transition-metal-catalyzed C-H activation would provide a powerful and atom-economical way to introduce new substituents. This avoids the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under specific conditions (e.g., reductive, oxidative, or photochemical). rsc.org Investigating novel ring-opening reactions could transform the isoxazole core into other valuable acyclic or heterocyclic structures, such as β-hydroxy ketones or enaminones. lifechemicals.com

Cycloaddition Reactions: Although isoxazoles are aromatic, they can participate as dienes or dienophiles in cycloaddition reactions under certain conditions. Exploring their participation in [4+2] or [3+2] cycloadditions could lead to the rapid construction of complex polycyclic systems.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to become an indispensable tool in guiding the exploration of this compound. Theoretical studies can provide deep mechanistic insights and predict chemical behavior, thereby accelerating experimental discovery and minimizing trial-and-error approaches. nih.gov

Future computational work could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways and transition states for both the synthesis and subsequent reactions of the target molecule. nih.govresearchgate.netacs.org This can help in understanding regioselectivity, elucidating reaction mechanisms, and predicting the feasibility of novel transformations. nih.govresearchgate.netacs.org For example, DFT could predict the most favorable site for C-H activation or the energy barriers for different ring-opening pathways. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound and its derivatives in different environments, such as in solution or within a polymer matrix. This is particularly relevant for designing functional materials, as it can predict conformational preferences and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives and calculating their electronic and steric properties, QSAR models can be built to predict their potential biological activity or material properties, guiding the synthesis of the most promising candidates.

Integration with Emerging Technologies in Organic Synthesis

The synthesis and derivatization of this compound can be significantly enhanced by adopting emerging technologies that are revolutionizing organic synthesis.

Key technologies for integration include:

Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor rather than a traditional batch setup offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. This technology would allow for precise control over reaction parameters, potentially leading to higher yields and purity.

Automated Synthesis Platforms: The use of robotic systems for high-throughput experimentation can accelerate the optimization of reaction conditions. An automated platform could rapidly screen different catalysts, solvents, and temperatures for a novel cross-coupling reaction involving the chloromethyl group.

Machine Learning and AI: Machine learning algorithms can analyze data from high-throughput experiments to predict optimal reaction conditions or even suggest novel reaction pathways. princeton.edubeilstein-journals.org Deep reinforcement learning, for instance, has been shown to optimize chemical reactions efficiently, reducing the number of experiments needed to find the best conditions. nih.govrsc.org

Expanding the Scope of Derivatization for Functional Material Development

The inherent functionalities of this compound make it an attractive building block for the development of novel functional materials. The isoxazole core possesses a significant dipole moment and polarizability, while the chloromethyl group provides a convenient handle for polymerization or attachment to other molecular scaffolds. researchgate.netbeilstein-journals.org

Future research could target the development of:

Liquid Crystals: The rigid, polar isoxazole core is a known mesogenic group. researchgate.nettandfonline.comarkat-usa.org By attaching long alkyl or alkoxy chains to the molecule (e.g., via substitution of the chlorine atom), it may be possible to synthesize novel isoxazole-based liquid crystals with specific thermal and optical properties. researchgate.nettandfonline.com

Organic Light-Emitting Diodes (OLEDs): Oxazole (B20620) and isoxazole derivatives have been investigated as components of OLEDs due to their electronic properties and thermal stability. spiedigitallibrary.orgnumberanalytics.com Derivatives of this compound could be synthesized and evaluated as host materials or emitters in deep-blue OLEDs. spiedigitallibrary.org

Specialty Polymers: The chloromethyl group is a versatile functional handle for polymerization. It could be used to create polymers with pendant isoxazole units. Such materials could exhibit unique dielectric properties, thermal stability, or serve as precursors to functional polymer coatings. researchgate.net

| Material Class | Key Molecular Feature | Potential Application | Research Direction |

|---|---|---|---|

| Liquid Crystals | Rigid, polar isoxazole core. | Display technologies, optical sensors. | Synthesis of derivatives with long-chain substituents to induce mesophase behavior. beilstein-journals.orgtandfonline.com |

| Organic Electronics (OLEDs) | π-conjugated system, thermal stability. | Emissive or host layers in OLED devices. | Derivatization to tune electronic properties and solid-state emission. spiedigitallibrary.orgnumberanalytics.com |

| Functional Polymers | Reactive chloromethyl group for polymerization. | High-performance dielectrics, specialty coatings, polymer-supported catalysts. | Controlled polymerization and characterization of physical properties. researchgate.net |

Q & A

Q. What are the established synthetic methodologies for preparing 3-(Chloromethyl)-5-ethyl-1,2-oxazole?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as β-chlorovinyl ketones or oximes. For example, chloromethylation of a preformed oxazole ring using reagents like SOCl₂ or PCl₃ can introduce the chloromethyl group. Ethyl substituents may be incorporated via alkylation or via precursor molecules with ethyl groups. A key challenge is maintaining regioselectivity during cyclization, which can be optimized by controlling reaction temperature and solvent polarity (e.g., DMF or THF) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the chloromethyl (–CH₂Cl) and ethyl (–CH₂CH₃) groups. The deshielding effect of the oxazole ring on adjacent protons (e.g., H-4) aids in structural assignment.

- IR Spectroscopy : Peaks near 600–700 cm⁻¹ confirm C–Cl stretching, while the oxazole ring’s C=N and C–O vibrations appear at 1600–1650 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) helps verify the molecular formula (C₆H₇ClN₂O).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL is recommended .

Q. What are the key safety precautions for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested to EN 374 standards), lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .

- Handling : Avoid contact with skin/eyes. Work in a fume hood to minimize inhalation risks.

- Storage : Store in airtight containers away from moisture and oxidizing agents. Monitor for decomposition (e.g., HCl release) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound?

- Methodological Answer : Regioselectivity in oxazole synthesis often depends on precursor design. For example, using sterically hindered amines or directing groups can favor the desired substitution pattern. Computational tools (e.g., DFT calculations) can predict reactive sites and guide precursor selection. Solvent effects (e.g., polar aprotic solvents) and catalysts (e.g., Lewis acids like ZnCl₂) may also enhance selectivity .

Q. What strategies are recommended for resolving conflicting spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and MS data. For instance, unexpected peaks in ¹H NMR may indicate impurities or tautomers, which can be clarified via 2D NMR (e.g., COSY, HSQC).

- Crystallography : Resolve ambiguities by growing single crystals and refining the structure with SHELX software .

- Computational Modeling : Compare experimental spectra with simulated spectra (e.g., using Gaussian or ORCA) to identify discrepancies .

Q. How does the electronic environment of the oxazole ring influence the reactivity of the chloromethyl group?

- Methodological Answer : The oxazole ring’s electron-withdrawing nature activates the chloromethyl group for nucleophilic substitution (SN2). However, conjugation with the ring’s π-system may reduce leaving-group ability. Reactivity can be modulated by substituents: electron-donating groups (e.g., –OCH₃) on the ring decrease electrophilicity, while electron-withdrawing groups (e.g., –NO₂) enhance it. Solvent choice (e.g., DMSO for polar aprotic conditions) further tunes reaction rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Purity Assessment : Use HPLC or GC to check for impurities. Recrystallize the compound using solvents like ethanol or hexane.

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates.

- Solubility Studies : Conduct systematic tests in solvents of varying polarity (e.g., water, ethanol, DCM) under standardized conditions (temperature, agitation) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.